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Drug Background & Mechanism of Action

Maralixibat (marketed as LIVMARLI) is an orally administered minimally absorbed inhibitor of the ileal
bile acid transporter (IBAT) that targets the enterohepatic circulation of bile acids. By blocking the IBAT
protein in the distal ileum, maralixibat reduces bile acid reabsorption, thereby decreasing systemic bile
acid accumulation and alleviating the manifestations of cholestatic liver diseases. The drug has received
FDA approval for treatment of cholestatic pruritus in patients with Alagille syndrome (ALGS) aged >3
months and Progressive Familial Intrahepatic Cholestasis (PFIC) patients aged >12 months, making it the

first pharmacologic therapy specifically approved for these indications. [1] [2] [3]

The novel mechanism of action of maralixibat represents a significant advancement in the management of
cholestatic liver diseases, which previously relied heavily on surgical interventions such as biliary diversion
or liver transplantation. Clinical evidence demonstrates that maralixibat not only reduces pruritus but also
improves serum bile acid (sBA) levels, growth parameters, and quality of life measures. Additionally, long-
term studies suggest potential improvement in transplant-free survival, positioning maralixibat as a

disease-modifying therapy rather than merely symptomatic treatment. [3] [4]
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General Inclusion & Exclusion Criteria

Common Eligibility Principles

Across clinical trials, maralixibat study populations have shared core eligibility requirements centered
around confirmed diagnoses, age parameters, and baseline symptom severity. The inclusion criteria
consistently require: (1) genetically confirmed diagnosis of relevant cholestatic disorder (ALGS or specific
PFIC subtypes); (2) presence of clinically significant pruritus typically defined as ItchRO(Obs) >2; (3)
elevated serum bile acids (>3x upper limit of normal in most studies); and (4) written informed consent
from guardians/parents with assent when appropriate. These universal elements ensure study populations

have confirmed disease pathology with measurable symptoms for efficacy assessment. [5] [3] [4]

The exclusion criteria commonly applied across trials focus on patient safety and minimizing confounding
variables: (1) decompensated cirrhosis or imminent need for liver transplantation; (2) severe diarrhea or
other gastrointestinal conditions that could be exacerbated by treatment; (3) concurrent use of bile acid
binding resins (requires 4-hour separation if necessary); (4) predicted complete absence of BSEP protein
in PFIC type 2 patients; and (5) other significant liver diseases that could interfere with assessment. These

exclusion parameters aim to identify populations most likely to benefit while minimizing risks. [5] [2] [4]

Special Considerations for Pediatric Populations

Pediatric studies of maralixibat require stringent safety monitoring with specific considerations for
developmental stages and growth parameters. For infant populations (<12 months), additional
requirements include gestational age at birth >36 weeks (or postmenstrual age >36 weeks for premature
infants) and minimum body weight of 2.5 kg. These criteria address the unique vulnerabilities of infant
populations while ensuring safe pharmacokinetic profiles. The RISE study (NCT04729751) specifically
evaluated maralixibat in patients 3 months to 1 year of age, establishing safety data for this vulnerable

population. [5] [3]

Population-Specific Eligibility Criteria
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Table 1: Key Inclusion Criteria Across Different Patient Populations

. . Baseline
. Age Diagnostic Key Laboratory
Population . Symptom
Range Requirements . Parameters
Severity
ALGS (General) >3 months  Genotyped mutation ItchRO(Obs) 22.0 sBA >3x ULN for
to 18 in JAG1 [3] [3] age [4]
years
PFIC (BSEPIFIC1) 12 months  Mutated alleles in Clinically SBA >3x ULN,
to 18 ABCB11 or ATP8B1 significant pruritus GGT <100 IU/L [4]
years [4]
Infants (Special >31 days Diagnosis of ALGS Symptoms of Weight >2.5 kg,
Population) to <12 or PFIC [9] cholestasis gestational age
months >36 weeks [5]
Adolescent/Adult >16 years Prior maralixibat ItchRO(Obs) =2 for ~ Willingness to

Transition

exposure or new
patient [6]

2 consecutive
weeks [6]

Table 2: Key Exclusion Criteria Across Different Patient Populations

continue long-term
monitoring

Exclusion ) . .

ALGS Trials PFIC Trials Infant Studies
Category
Surgical No surgical biliary No surgical biliary No surgical disruption of
History diversion [1] diversion [4] enterohepatic circulation [5]
Hepatic No decompensated No decompensated No decompensated cirrhosis or
Function cirrhosis [5] cirrhosis [4] imminent transplant need [5]
Genetic Not applicable PFIC type 2 with severe  PFIC type 2 with severe BSEP
Subtypes BSEP defect [2] [4] defect [2]
Concurrent No interfering No severe diarrhea [4] No conditions affecting drug
Conditions intestinal disorders absorption/metabolism [5]
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Exclusion
Category

ALGS Trials PFIC Trials Infant Studies

[5]

Alagille Syndrome (ALGS) Criteria

The ICONIC trial (NCT02160782) established the foundational eligibility framework for ALGS studies,
requiring genetically confirmed JAG1 mutation and moderate-to-severe pruritus (ItchRO[Obs] >2). The
baseline characteristics of enrolled participants showed a mean age of 5.4 years (SD 4.2) with mean
baseline ItchRO(Obs) score of 2.9 and mean sBA level of 283 pmol/L. Notably, 94% of participants had
previously received treatments for pruritus, including ursodeoxycholic acid (81%) and rifampicin (74%),
indicating a refractory population. Recent real-world evidence has expanded understanding of eligibility to
include patients who would have been excluded from initial trials, such as those with prior biliary

diversion, concomitant medication reductions, or those under transplant consideration. [1] [3]

Progressive Familial Intrahepatic Cholestasis (PFIC) Criteria

The INDIGO trial (NCT02057718) established distinct eligibility parameters for PFIC populations, with
particular emphasis on genetic subtyping as a critical determinant of treatment response. The study enrolled
patients with either FIC1 deficiency (ATP8B1 mutations) or BSEP deficiency (ABCB11 mutations), with
stringent requirements for GGT levels <100 IU/L at screening to distinguish these PFIC subtypes from other
cholestatic disorders. A key finding was that response to maralixibat was highly dependent on PFIC
subtype, with patients having non-truncating BSEP mutations (nt-BSEP) showing the most significant
improvements in sBA levels and pruritus. This highlights the importance of comprehensive genotyping

during screening processes. [4]

Detailed Assessment Protocols & Methodologies

Efficacy Endpoint Measurements
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Pruritus assessment represents the primary efficacy endpoint in maralixibat trials, measured using the Itch
Reported Outcome (ItchRO) tool. This validated instrument uses a 0-4 point scale where 0 represents no
itching and 4 indicates very severe itching, with a >1-poeint reduction considered clinically meaningful. The
assessment takes into account itch-related symptoms including skin damage, sleep disturbances, and
irritability. ItchRO(Obs) is completed by caregivers for younger children, while ItchRO(Pt) is completed
independently by participants aged >9 years or with caregiver assistance for children aged 5-8 years.
Assessments are typically conducted twice daily (morning and evening) to capture diurnal variations, with

baseline scores calculated as the average of daily scores over 2 consecutive weeks during screening. [3]

Serum bile acid (sBA) monitoring serves as a key biochemical endpoint, with measurements obtained
through fasting blood samples collected at consistent times relative to dosing. The analytical methodology
typically involves enzymatic or chromatographic techniques with established reference ranges. In PFIC
trials, sBA response is specifically defined as reduction in sBA of >75% from baseline or absolute
concentrations <102 pmol/L, thresholds derived from surgical literature that correlate with long-term native
liver survival. For reliable assessment, the average of multiple pre-dose measurements during screening

establishes the baseline, with periodic monitoring throughout the study including around dose adjustments.

[3][4]

Additional Monitoring Parameters

Growth and nutritional parameters are critical secondary endpoints, particularly in pediatric populations.
Z-scores for height and weight are calculated using WHO growth standards, with measurements obtained
at each study visit using calibrated equipment. Fat-soluble vitamin (FSV) levels (A, D, E, K) are monitored
through serum concentrations at baseline and periodic intervals, with additional monitoring for clinical signs
of deficiency such as bone fractures or bleeding tendencies. Liver function tests including total and direct
bilirubin, ALT, AST, GGT, and cholesterol are tracked, with particular attention to patterns that may indicate

disease progression versus drug-related effects. [6] [3]

Visual Experimental Workflows

Patient Screening & Eligibility Determination
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Figure 1: Patient Screening and Eligibility Determination Workflow

Efficacy Assessment Methodology
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Figure 2: Efficacy Assessment Methodology and Monitoring Schedule

Safety Monitoring & Management Protocols

Common Adverse Event Monitoring

Gastrointestinal events represent the most frequently observed adverse effects, with diarrhea being
particularly common. Investigators should implement proactive monitoring for new or worsening

gastrointestinal symptoms, including tracking stool frequency and consistency using standardized tools like
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the Bristol Stool Scale. Protocol-defined management strategies include dose adjustment or temporary
interruption for severe cases, with particular attention to signs of dehydration. Additionally, liver function
monitoring is essential, as elevations in transaminases or bilirubin may occur against the background of
underlying liver disease. The prescribing information recommends blood tests and physical examinations
before initiation and during treatment to distinguish drug-induced liver injury from natural disease

progression. [2] [3]

Special Safety Considerations

Fat-soluble vitamin (FSV) deficiency requires particular attention as it is common in cholestatic patients
and may worsen during treatment. Protocols mandate baseline and periodic monitoring of vitamin A, D, E,
and K levels, with supplementation adjustments based on results. Additionally, growth parameters should
be closely tracked in pediatric patients, as improvements may indicate treatment effectiveness while declines
may signal disease progression or nutritional issues. For patients transitioning from childhood to adulthood,
long-term monitoring should include bone health assessments, as FSV deficiencies may impact bone
density. These comprehensive safety protocols ensure that risks are identified and managed appropriately

throughout the treatment course. [2] [3]

Conclusion

The inclusion criteria and assessment protocols for maralixibat clinical trials have evolved substantially from
initial randomized controlled trials to real-world evidence generation. The stringent eligibility
requirements of early phase studies established the foundation for efficacy and safety, while subsequent
expanded access programs have demonstrated the drug's utility in broader clinical contexts. Researchers
should note the critical importance of genetic subtyping particularly for PFIC patients, as response
correlates strongly with specific mutation types. Additionally, the validated patient-reported outcome
measures and systematic safety monitoring frameworks provide robust methodological approaches

applicable to other rare disease drug development programs.

The continuing investigation of maralixibat for other conditions such as cystic fibrosis-associated

constipation (NCT06413368) demonstrates the expanding therapeutic potential of IBAT inhibition. As
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research progresses, further refinement of eligibility criteria and assessment methodologies will continue to

optimize patient selection and outcomes assessment for this novel therapeutic approach. [7]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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